ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate derivatives has been achieved through different methods, including the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method provides a protected version of this triazole amino acid with complete regiocontrol for aryl or alkyl azides and is useful for preparing triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015). Moreover, Microwave Assisted Organic Synthesis (MAOS) has been utilized for the synthesis, offering efficient and rapid formation of the compound with significant corrosion inhibition activity on carbon steel (Insani et al., 2015).
Molecular Structure Analysis
The molecular structure of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate and related compounds has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy. Single-crystal X-ray diffraction studies have confirmed the structures, providing insights into the molecular arrangements and hydrogen bonding patterns, crucial for understanding their chemical reactivity and properties (Marjani, 2013).
Chemical Reactions and Properties
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate derivatives exhibit a range of chemical reactivities, including undergoing the Dimroth rearrangement, which has implications for their chemical stability and potential applications. The ability to undergo various chemical reactions makes these compounds versatile intermediates in organic synthesis (Albert, 1970).
Scientific Research Applications
Synthesis and Chemical Properties
Improved Preparation Methods : Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is synthesized using methods that enhance yields and extend the scope of reactions such as the Dimroth Reaction. This compound is obtained from reactions involving benzyl azides and active methylene compounds, yielding various triazole derivatives under mild conditions (Cottrell et al., 1991).
Microwave Assisted Organic Synthesis (MAOS) : Utilizing the MAOS method, ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate has been synthesized, demonstrating its potential in efficient and rapid chemical synthesis. This method also highlighted its corrosion inhibition activity on carbon steel, indicating its industrial applications (Insani, Wahyuningrum, & Bundjali, 2015).
Formation of Various Derivatives : Research has shown that this compound can form a variety of derivatives, such as 5-hydroxy-1H-1,2,3-triazoles and 1H-1,2,3-triazole-4-ketones, when reacted with different active methylene compounds, indicating its versatility in chemical synthesis (Albert, 1973).
Applications in Peptide Synthesis
Coupling Reagent for Solid Phase Peptide Synthesis : A novel coupling reagent based on ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has been developed for solid phase peptide synthesis. This highlights its role in facilitating the synthesis of complex peptides and proteins (Robertson, Jiang, & Ramage, 1999).
Peptidomimetics and Biologically Active Compounds : The 5-amino-1,2,3-triazole-4-carboxylic acid variant of this compound is ideal for creating collections of peptidomimetics or biologically active compounds. Its use in the synthesis of HSP90 inhibitors demonstrates its potential in drug development (Ferrini et al., 2015).
properties
IUPAC Name |
ethyl 5-amino-1-benzyltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALUGLYRHXNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296799 | |
Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
20271-33-4 | |
Record name | 20271-33-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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